"Methyl 2-(2-formylphenyl)benzoate" chemical properties and structure
"Methyl 2-(2-formylphenyl)benzoate" chemical properties and structure
An In-Depth Technical Guide to Methyl 2' -formyl-[1,1'-biphenyl]-2-carboxylate
Executive Summary
Methyl 2' -formyl-[1,1'-biphenyl]-2-carboxylate is a bifunctional aromatic compound possessing significant potential as a versatile intermediate in synthetic organic chemistry. Its structure, which features a biphenyl scaffold with precisely positioned aldehyde and methyl ester functionalities, marks it as a valuable precursor for the synthesis of complex heterocyclic systems. The strategic ortho-placement of these groups facilitates intramolecular cyclization reactions, providing access to novel polycyclic architectures relevant to medicinal chemistry and materials science. This guide provides a comprehensive analysis of its chemical properties, a robust protocol for its synthesis via palladium-catalyzed cross-coupling, a detailed examination of its spectroscopic signature, and an expert perspective on its reactivity and synthetic applications.
Core Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical building block is a thorough understanding of its structure and physical characteristics. While Methyl 2' -formyl-[1,1'-biphenyl]-2-carboxylate is not extensively documented in commercial databases, its properties can be reliably predicted based on its constituent functional groups and structural analogues.
Chemical Structure and Nomenclature
The molecule consists of a biphenyl core, where one phenyl ring is substituted at the 2-position with a methyl carboxylate group and the other at the 2'-position with a formyl (aldehyde) group. This ortho,ortho'-substitution pattern can induce atropisomerism if rotation around the biphenyl C-C bond is sufficiently hindered.
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IUPAC Name: Methyl 2' -formyl-[1,1'-biphenyl]-2-carboxylate
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Molecular Formula: C₁₅H₁₂O₃
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Molecular Weight: 240.26 g/mol
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CAS Number: Not definitively assigned in major databases, indicating its status as a specialized research chemical.
Diagram: Molecular Structure and Key Features
Caption: Structure of Methyl 2' -formyl-[1,1'-biphenyl]-2-carboxylate.
Predicted Physicochemical Properties
The following properties are estimated based on established chemical principles and data from analogous compounds.
| Property | Predicted Value | Justification / Notes |
| Physical State | White to off-white solid | Biphenyl systems of this molecular weight are typically crystalline solids at room temperature. |
| Melting Point | 110 - 125 °C | Estimated based on related biphenyl carboxylates.[1] Actual value requires experimental determination. |
| Boiling Point | > 350 °C (decomposes) | High boiling point expected due to molecular weight and polarity. Likely to decompose before boiling at atmospheric pressure. |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, EtOAc, THF, Acetone. Insoluble in water. | Polar aprotic and chlorinated solvents are expected to be effective. Poor water solubility is typical for non-ionic, medium-sized organic molecules.[2] |
| Stability | Stable under standard conditions. Sensitive to strong oxidizing and reducing agents. | The aldehyde group is susceptible to air oxidation over time, especially in solution. Store under an inert atmosphere for long-term stability. |
Synthesis via Suzuki-Miyaura Cross-Coupling
The construction of the C-C bond linking the two phenyl rings is most efficiently achieved using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][5] This methodology is renowned for its high efficiency, mild reaction conditions, and excellent functional group tolerance, making it ideal for coupling the two requisite building blocks: Methyl 2-bromobenzoate and 2-formylphenylboronic acid .
Synthetic Workflow
The overall process involves the careful setup of an inert atmosphere reaction, followed by heating, workup to remove catalyst and salts, and final purification by column chromatography.
Diagram: Suzuki-Miyaura Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system; successful synthesis relies on the strict adherence to anhydrous and oxygen-free conditions during the catalytic cycle.
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Reagent Preparation:
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To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 2-bromobenzoate (1.0 eq), 2-formylphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
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Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq). The use of a pre-catalyst that is stable in air is a cornerstone of reproducible results.
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Reaction Setup:
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Seal the flask with a septum. Evacuate and backfill the flask with high-purity argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. The removal of oxygen is critical to prevent the oxidation of the phosphine ligands and deactivation of the Pd(0) catalyst.
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Using cannulas, add degassed solvents: Toluene (0.2 M relative to the limiting reagent), Ethanol, and Water in a 4:1:1 ratio. The aqueous phase is necessary to dissolve the carbonate base, which activates the boronic acid in the transmetalation step.
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Execution and Monitoring:
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Place the flask in a preheated oil bath at 90 °C and stir vigorously.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2-3 hours. The consumption of the starting materials and the appearance of a new, typically higher-Rf UV-active spot indicates product formation. The reaction is generally complete within 12-24 hours.
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Workup and Isolation:
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute the mixture with ethyl acetate (EtOAc) and water. Transfer to a separatory funnel.
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Separate the layers. Extract the aqueous layer twice more with EtOAc.
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Combine the organic layers and wash with saturated aqueous sodium chloride (brine) to remove residual water and inorganic salts.
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Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
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Purification:
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Purify the crude residue by flash column chromatography on silica gel.
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Use a gradient elution system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 20% EtOAc in hexane).
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Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield Methyl 2' -formyl-[1,1'-biphenyl]-2-carboxylate as a purified solid.
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Spectroscopic Signature Analysis
Confirming the structure and purity of the synthesized compound is paramount. The following section details the expected spectroscopic data, providing a reliable reference for characterization.
| Technique | Expected Observations |
| ¹H NMR | Aldehyde Proton (CHO): Singlet, δ ≈ 9.8-10.1 ppm. Aromatic Protons: Complex multiplets, δ ≈ 7.2-8.0 ppm (8H). Significant dispersion and complex splitting are expected due to the ortho-substitution and potential for restricted bond rotation. Methyl Protons (OCH₃): Singlet, δ ≈ 3.6-3.9 ppm (3H). |
| ¹³C NMR | Aldehyde Carbonyl (CHO): δ ≈ 190-195 ppm. Ester Carbonyl (COO): δ ≈ 166-169 ppm. Aromatic Carbons: Multiple signals, δ ≈ 125-145 ppm. Methyl Carbon (OCH₃): δ ≈ 52-54 ppm. |
| IR (Infrared) | C=O Stretch (Aldehyde): Strong, sharp peak at ~1700 cm⁻¹. C=O Stretch (Ester): Strong, sharp peak at ~1725 cm⁻¹. The two distinct carbonyl peaks are a key diagnostic feature. Aromatic C=C Stretch: Peaks at ~1600, 1480 cm⁻¹. C-O Stretch (Ester): Peaks at ~1280-1300 cm⁻¹. |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 240. Key Fragments: m/z = 209 ([M-OCH₃]⁺), m/z = 181 ([M-COOCH₃]⁺, loss of carbomethoxy group), m/z = 152 (biphenyl fragment after loss of both functional groups). |
Chemical Reactivity and Synthetic Potential
The true value of Methyl 2' -formyl-[1,1'-biphenyl]-2-carboxylate lies in its engineered reactivity. The proximate aldehyde and ester groups are poised for intramolecular reactions, making it an exceptional starting material for constructing fused heterocyclic systems.
Intramolecular Cyclization Pathways
Under various conditions (acidic, basic, or reductive), the functional groups can react with one another to form new rings. This is a powerful strategy in drug discovery for creating rigid, three-dimensional molecules from linear precursors.
Diagram: Potential Cyclization Pathways
Caption: Potential intramolecular reactions to form complex heterocycles.
This strategic design allows for the rapid assembly of complex molecular scaffolds from a single, well-defined precursor, accelerating the exploration of chemical space in drug discovery programs.
Safety and Handling
As a professional research chemical, Methyl 2' -formyl-[1,1'-biphenyl]-2-carboxylate should be handled with appropriate care in a controlled laboratory environment.
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General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]
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Hazards: While specific toxicity data is unavailable, compounds of this class should be treated as potentially harmful if swallowed and as skin/eye irritants. Aldehydes, in particular, can be sensitizers.[6]
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Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration under an inert atmosphere (argon or nitrogen) is recommended to prevent oxidation of the aldehyde functional group.
References
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Royal Society of Chemistry. (2012). Electronic Supplementary Information for Chemical Communications. Retrieved from [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]
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PubChem. (1,1'-Biphenyl)-2-carboxylic acid, 4'-methyl-, methyl ester. Retrieved from [Link]
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Hoffman Fine Chemicals. CAS 63506-58-1 | Methyl 2'-methoxy-[1,1'-biphenyl]-2-carboxylate. Retrieved from [Link]
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Asian Publication Corporation. (2014). A Facile Synthesis of 3-(Chloromethyl)-2-methyl-1,1′-biphenyl. Asian Journal of Chemistry, 26(10), 3009-3011. Retrieved from [Link]
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Royal Society of Chemistry. Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. Retrieved from [Link]
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ResearchGate. Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. Retrieved from [Link]
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PrepChem.com. Synthesis of methyl 4'-methylbiphenyl-2-carboxylate. Retrieved from [Link]
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PubChem. Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate. Retrieved from [Link]
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Organic Syntheses. ortho-Formylation of phenols. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Methyl 2-[(2-methylphenoxy)methyl]benzoate. PMC. Retrieved from [Link]
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PubChem. Methyl biphenyl-2-carboxylate. Retrieved from [Link]
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ResearchGate. (2009). Synthesis and Optical Resolution of 1-[(3-Carboxy-1,1'-biphenyl)-2-yl]-1H-pyrrole-2-carboxylic Acid. Retrieved from [Link]
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ResearchGate. Figure S5. 1H NMR spectrum of compound.... Retrieved from [Link]
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SpectraBase. Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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CBSE. (2025). CBSE Examination Paper-2025. Retrieved from [Link]
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